3-Methoxy-2-phenylimidazo[1,2-a]pyridine-5-carboxylic acid 3-Methoxy-2-phenylimidazo[1,2-a]pyridine-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 89192-95-0
VCID: VC15918380
InChI: InChI=1S/C15H12N2O3/c1-20-14-13(10-6-3-2-4-7-10)16-12-9-5-8-11(15(18)19)17(12)14/h2-9H,1H3,(H,18,19)
SMILES:
Molecular Formula: C15H12N2O3
Molecular Weight: 268.27 g/mol

3-Methoxy-2-phenylimidazo[1,2-a]pyridine-5-carboxylic acid

CAS No.: 89192-95-0

Cat. No.: VC15918380

Molecular Formula: C15H12N2O3

Molecular Weight: 268.27 g/mol

* For research use only. Not for human or veterinary use.

3-Methoxy-2-phenylimidazo[1,2-a]pyridine-5-carboxylic acid - 89192-95-0

Specification

CAS No. 89192-95-0
Molecular Formula C15H12N2O3
Molecular Weight 268.27 g/mol
IUPAC Name 3-methoxy-2-phenylimidazo[1,2-a]pyridine-5-carboxylic acid
Standard InChI InChI=1S/C15H12N2O3/c1-20-14-13(10-6-3-2-4-7-10)16-12-9-5-8-11(15(18)19)17(12)14/h2-9H,1H3,(H,18,19)
Standard InChI Key KQUZNCUTXMZSEF-UHFFFAOYSA-N
Canonical SMILES COC1=C(N=C2N1C(=CC=C2)C(=O)O)C3=CC=CC=C3

Introduction

Structural Characteristics and Chemical Properties

Molecular Architecture

The compound’s core structure consists of an imidazo[1,2-a]pyridine system, a bicyclic framework formed by fusing an imidazole ring with a pyridine ring. Key substituents include:

  • Methoxy group (-OCH₃): Positioned at C3, this electron-donating group enhances solubility and influences electronic interactions with biological targets .

  • Phenyl ring: Attached at C2, the aromatic moiety contributes to hydrophobic interactions and π-stacking capabilities, critical for target binding .

  • Carboxylic acid (-COOH): At C5, this polar functional group improves water solubility and enables salt formation, potentially enhancing bioavailability .

The molecular formula is C₁₅H₁₂N₂O₃, with a molecular weight of 268.27 g/mol. Computational studies predict a planar geometry, favoring interactions with flat binding pockets in enzymes or receptors .

Physicochemical Properties

  • Solubility: Limited aqueous solubility (logP ≈ 2.8) due to the phenyl group, but the carboxylic acid facilitates solubility in polar solvents like dimethyl sulfoxide (DMSO).

  • Stability: Susceptible to photodegradation under UV light and oxidative cleavage of the imidazole ring under acidic conditions, necessitating storage at -20°C in inert atmospheres .

Synthesis and Optimization Strategies

Green Chemistry Approaches

Recent advancements emphasize eco-friendly methodologies:

  • Microwave-assisted synthesis: Reduces reaction times from hours to minutes (e.g., 15–20 minutes at 65°C) with yields exceeding 85% .

  • Ultrasound irradiation: Enhances reaction efficiency by promoting cavitation, particularly in polar solvents like water or ethanol .

Table 1: Comparison of Synthetic Methods

MethodConditionsTime (min)Yield (%)
ConventionalThermal, solvent48051–58
MicrowaveSolvent-free, 65°C15–2085–90
UltrasoundEthanol, 40 kHz3078–82

These methods align with green chemistry principles by minimizing waste and energy consumption .

Biological Activities and Mechanisms

Antimycobacterial Activity

Structurally related imidazo[1,2-b]pyridazines demonstrate potent activity against Mycobacterium tuberculosis (Mtb), with MIC₉₀ values of 0.63–1.26 μM . Key structural determinants include:

  • Methoxy group at C3: Enhances membrane permeability and target engagement .

  • Phenyl group at C2: Stabilizes interactions with hydrophobic regions of bacterial enzymes .

While direct data on the target compound is lacking, molecular docking suggests affinity for Mtb’s enoyl-ACP reductase, a validated drug target .

Neuroprotective and Anticonvulsant Effects

Analogous 2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acids (e.g., DM1/DM2) exhibit:

  • Anti-seizure activity: 40–60% reduction in seizure duration in murine models .

  • Reactive oxygen species (ROS) suppression: 50% decrease in ROS release in C6 glioma cells at 10 μM .

The carboxylic acid moiety likely facilitates blood-brain barrier penetration, while the methoxy group modulates calcium channel blocking (e.g., hCav3.1) .

Table 2: In Vivo Efficacy of Analogues

CompoundSeizure ModelEfficacy (%)Target IC₅₀ (μM)
DM1Pentylenetetrazol580.12 (hCav3.1)
DM2Audiogenic620.09 (hCav3.1)

Pharmacokinetic Challenges and Metabolic Stability

Metabolic Degradation

Imidazo[1,2-b]pyridazine analogues exhibit short metabolic half-lives (<10 minutes in mouse liver microsomes) due to oxidative cleavage of the imidazole ring . For the target compound, predicted metabolic pathways include:

  • O-Demethylation: Conversion of methoxy to hydroxyl group via CYP450 enzymes.

  • Decarboxylation: Loss of CO₂ from the carboxylic acid moiety at C5.

Strategies to Improve Stability

  • Prodrug design: Esterification of the carboxylic acid to enhance oral bioavailability.

  • Structural rigidification: Introducing electron-withdrawing groups to retard oxidative metabolism .

Comparative Analysis with Structural Analogues

Table 3: Key Analogues and Their Activities

CompoundStructureMIC₉₀ (μM)NeuroprotectionMetabolic t₁/₂ (min)
Target CompoundImidazo[1,2-a]N/APredicted<10 (predicted)
DM1 Imidazo[1,2-b]N/A50% ROS ↓22
Farrell et al. Imidazo[1,2-b]0.63–1.26N/A8

The imidazo[1,2-a]pyridine core may offer superior metabolic stability compared to imidazo[1,2-b]pyridazines due to reduced ring strain .

Future Directions and Challenges

Target Optimization

  • Side chain modifications: Introducing fluorinated phenyl groups to enhance potency and pharmacokinetics .

  • Hybrid molecules: Conjugation with known antitubercular agents (e.g., isoniazid) to overcome drug resistance .

In Vivo Validation

  • Rodent models: Evaluate efficacy in Mtb-infected mice and seizure models.

  • Toxicological profiling: Assess hepatotoxicity risks associated with imidazole ring metabolites .

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